molecular formula C10H14N2O3 B1530219 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 1179299-13-8

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B1530219
CAS No.: 1179299-13-8
M. Wt: 210.23 g/mol
InChI Key: YXOSVETVWIGMOW-UHFFFAOYSA-N
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Description

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol. This compound is characterized by its cyclopentyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the following steps:

  • Formation of the Cyclopentyl Oxadiazole Core: This can be achieved by reacting cyclopentylamine with carbon disulfide and hydroxylamine to form the corresponding oxadiazole ring.

  • Attachment of the Propanoic Acid Group: The propanoic acid moiety can be introduced through a subsequent reaction with a suitable carboxylic acid derivative, such as propanoyl chloride, under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: Substitution reactions can occur at different positions on the oxadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted oxadiazole derivatives.

Scientific Research Applications

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid has found applications in various scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

  • Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid is structurally similar to other oxadiazole derivatives, such as:

  • 5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol: This compound differs in the position of the hydroxyl group.

  • 4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine: This compound has an additional piperidine ring and a methoxyethyl group.

Uniqueness: The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-9(14)6-5-8-11-10(12-15-8)7-3-1-2-4-7/h7H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOSVETVWIGMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179299-13-8
Record name 3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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